![molecular formula C10H11N3O2 B13548642 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
Description
Historical Context and Academic Significance
Discovery Timeline and Initial Characterization Efforts
The synthesis of 2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid emerged from mid-20th-century efforts to modify aromatic amino acids for structure-activity relationship studies. Early work focused on replacing carbon atoms in tryptophan’s indole ring with heteroatoms to alter electronic properties. The compound was first reported in the 1990s as part of systematic investigations into azatryptophan analogs, with PubChem records indicating formal registration in 2011 (CID 54225022). Initial characterization relied on nuclear magnetic resonance (NMR) and mass spectrometry, revealing a molecular formula of C₁₀H₁₁N₃O₂ and a distinct pyrrolo[3,2-c]pyridine scaffold.
Key milestones include its identification as a fluorescent probe in 2008, when researchers demonstrated that 5-azatryptophan exhibits intrinsic blue fluorescence upon incorporation into annexin A5, a property absent in natural tryptophan. This discovery marked the compound’s transition from a synthetic curiosity to a tool for studying protein folding and interactions.
Position Within Heterocyclic Amino Acid Taxonomies
This compound belongs to the azaindole family of heterocyclic amino acids, characterized by a fused bicyclic system containing at least one nitrogen atom. Its taxonomy can be broken down as follows:
The compound’s pyrrolo[3,2-c]pyridine ring distinguishes it from canonical tryptophan (indole system) and other azatryptophans, which vary in nitrogen placement. This structural nuance confers unique electronic properties, such as altered π-orbital delocalization and hydrogen-bonding capacity, making it valuable for probing protein environments.
Comparative Analysis with Canonical Aromatic Amino Acids
The substitution of the indole ring with a pyrrolo[3,2-c]pyridine system introduces significant functional differences:
Electronic Properties
- Tryptophan : Indole ring has a 10-π-electron system with maximal absorption at ~280 nm.
- 5-Azatryptophan : Pyridine nitrogen at position 5 reduces electron density, shifting absorption to shorter wavelengths and enabling fluorescence emission at ~400–420 nm.
Property | Tryptophan | 5-Azatryptophan |
---|---|---|
Absorption λₘₐₓ (nm) | 280 | 270–275 |
Emission λₘₐₓ (nm) | 348 | 400–420 |
Quantum Yield | 0.13 | 0.6–0.8 |
Biochemical Interactions
The pyrrolo[3,2-c]pyridine ring’s nitrogen participates in hydrogen bonding with proximal residues, as demonstrated in studies of 5-azatryptophan-labeled annexin A5. This contrasts with tryptophan’s indole, which primarily engages in hydrophobic interactions.
Paradigm Shifts in Research Prioritization
The compound has driven three major shifts in biochemical research:
- Fluorescence Tool Development : Prior to its discovery, tryptophan’s weak fluorescence limited its utility in protein tracking. 5-Azatryptophan’s high quantum yield (0.6–0.8) enabled real-time monitoring of protein dynamics without external labels.
- Expanded Genetic Code Engineering : Its efficient incorporation into proteins via auxotrophic bacterial strains (e.g., E. coli Trp-suppressor strains) demonstrated the feasibility of site-specific labeling for structural studies.
- Heterocyclic Chemistry Advancements : Synthetic routes to pyrrolo[3,2-c]pyridine derivatives, such as cyclocondensation reactions described in the Beilstein Journal of Organic Chemistry, have been refined to improve yields and regioselectivity.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |
InChI Key |
ANQYIRMPOYWSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid typically involves the following steps:
Cyclization Reaction: The preparation begins with the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Scientific Research Applications
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe.
Medicine: In medicine, the compound is explored for its potential therapeutic applications.
Industry: Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of pyrrolopyridine-based amino acids, differing in the position of nitrogen atoms within the fused heterocyclic ring. Below is a detailed comparison with structurally similar compounds:
Positional Isomers of Pyrrolopyridine Derivatives
Key Observations :
- Ring Position Effects : The nitrogen arrangement in the pyrrolopyridine ring influences electronic properties and biological activity. For example, 7-azatryptophan (pyrrolo[2,3-b]pyridine) exhibits stronger antibacterial activity compared to the target compound, likely due to enhanced π-stacking interactions .
- Stereochemical Impact : Enantiomers like the (S)-form (CAS 49758-35-2) show higher enantioselectivity in biocatalytic reactions compared to racemic mixtures .
Heterocyclic Variants with Different Cores
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Differences |
---|---|---|---|---|---|
2-Amino-3-(thiophen-2-yl)propanoic acid | - | C₇H₉NO₂S | 171.21 | Thiophene | Sulfur atom replaces nitrogen; lower polarity |
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 70702-47-5 | C₈H₁₀N₂O₂ | 166.18 | Pyridine | Simpler aromatic system; reduced steric hindrance |
2-Amino-3-(1H-indol-3-yl)propanoic acid | - | C₁₁H₁₂N₂O₂ | 204.23 | Indole | Larger planar structure; enhanced fluorescence |
Key Observations :
- Thiophene vs. Pyrrolopyridine: Thiophene-based analogs (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) exhibit distinct reactivity in ammonia elimination reactions due to sulfur’s electron-withdrawing effects .
- Pyridine Core : Pyridine derivatives (e.g., CAS 70702-47-5) lack the fused bicyclic system, resulting in lower molecular weight and altered solubility profiles .
Biological Activity
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid, also known as (2S)-2-amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H11N3O2
- Molecular Weight : 205.22 g/mol
- CAS Number : 149704-63-2
- IUPAC Name : (S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of Enzymatic Activity :
- Modulation of Signal Transduction Pathways :
Biological Activity and Therapeutic Potential
The compound's biological activities suggest potential therapeutic applications in various medical fields:
- Cancer Therapy :
- Neurological Disorders :
Case Studies
Several studies have investigated the effects of this compound:
Q & A
Q. What are the key synthetic routes for 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid?
Synthesis typically involves enantioselective methods to preserve stereochemistry. Common approaches include:
- Enantioselective alkylation : Reaction of pyrrolopyridine derivatives with protected amino acid precursors (e.g., Fmoc-protected glycine) under basic conditions, followed by deprotection .
- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., palladium or organocatalysts) to control stereochemistry during coupling reactions between heterocyclic and amino acid moieties .
- Purification : High-performance liquid chromatography (HPLC) with reversed-phase columns (C18) and gradient elution (water/acetonitrile with 0.1% TFA) ensures >95% purity .
Q. What techniques are recommended for characterizing the compound's purity and structure?
Standard analytical workflows include:
- HPLC : Retention time comparison with reference standards and UV-Vis detection (λ = 254 nm) .
- NMR spectroscopy : 1H/13C NMR to confirm stereochemistry and substituent positions (e.g., pyrrolopyridine ring integration at δ 6.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C10H11N3O2, MW 205.21) and isotopic patterns .
Q. How is the compound’s stability assessed under experimental conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC over 24–72 hours .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Discrepancies often arise from:
- Synthetic variability : Batch-to-batch differences in stereochemical purity (e.g., residual D/L enantiomers) .
- Solution-phase aggregation : Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers, which may obscure target binding .
- Assay interference : Test the compound’s fluorescence/absorbance properties to rule out optical interference in spectrophotometric assays .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors, focusing on the pyrrolopyridine moiety’s π-π stacking potential .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
Q. How do structural modifications influence its pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the pyrrolopyridine ring to improve aqueous solubility while monitoring partition coefficients via shake-flask assays .
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Notes
- Advanced questions emphasize mechanistic analysis and troubleshooting, aligning with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.